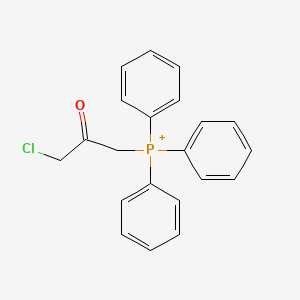

Triphenylchloroacetonylphosphorane

Description

Properties

IUPAC Name |

(3-chloro-2-oxopropyl)-triphenylphosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClOP/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-17H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPCVXLLWURZJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClOP+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphoranes and Phosphonates

Structural and Functional Differences

Key structural analogs and related compounds include:

| Compound | Molecular Formula | CAS Number | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| Triphenylchloroacetonylphosphorane | C21H18ClOP | Not reported | PPh3, chloroacetonyl | Alkylation, enone synthesis |

| Triethyl 2-chloro-2-phosphonoacetate | C8H14ClO5P | 7071-12-7 | Ethyl esters, phosphonate | Intermediate in esterification |

| Tetrachloro(trichloromethyl)phosphorane | CCl7P | 3582-10-3 | Seven Cl atoms, trichloromethyl | Lewis acid, chlorination |

This compound distinguishes itself through its bulky triphenylphosphine backbone, which enhances steric stabilization during nucleophilic substitution reactions. In contrast, Triethyl 2-chloro-2-phosphonoacetate contains electron-withdrawing ethyl ester groups, reducing its nucleophilicity but increasing its utility in phosphorylation reactions . Tetrachloro(trichloromethyl)phosphorane, with its high chlorine content, acts as a strong Lewis acid but lacks the carbonyl reactivity seen in this compound .

Preparation Methods

Continuous-Flow Reactor Systems

Modern facilities adopt continuous-flow reactors to enhance heat dissipation and reaction control. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Residence Time | 15–30 min | Maximizes conversion |

| Temperature | 50–60°C | Prevents decomposition |

| Molar Ratio (PPh:ClCHCOCl) | 1:1.05 | Minimizes excess reagent |

This approach reduces byproduct formation and improves reproducibility.

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Catalytic amounts of Lewis acids (e.g., ZnCl) further accelerate the displacement step, though they necessitate post-reaction neutralization.

Analytical Characterization and Quality Control

Rigorous characterization ensures the phosphorane’s suitability for sensitive applications like pharmaceutical synthesis.

Spectroscopic Validation

Purity Assessment

Acid-base titration quantifies residual HCl, while gas chromatography (GC) monitors volatile impurities. Industrial batches typically exhibit ≥98% purity, with acid values ≤0.8 mg KOH/g.

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.